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Introduction
2,4-Diiodooxazole is a halogenated heterocyclic compound belonging to the oxazole family.

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one

nitrogen atom. The presence of two iodine atoms on the oxazole core imparts unique chemical

properties and reactivity, making it a valuable building block in organic synthesis, particularly for

the construction of more complex molecules through cross-coupling reactions. This technical

guide provides a comprehensive overview of the known physical and chemical properties,

synthetic methodologies, and reactivity of 2,4-diiodooxazole, with a focus on its potential

applications in medicinal chemistry and drug development.

Physical and Chemical Properties
Currently, detailed experimental data for all physical and chemical properties of 2,4-
diiodooxazole are not extensively reported in the public domain. However, based on available

information and general principles of organic chemistry, the following properties can be

summarized.

General Properties
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Property Value Source

Molecular Formula C₃HI₂NO [1][2]

Molecular Weight 320.86 g/mol [1]

Appearance Solid [1][2]

Melting Point 98-103 °C [1]

Solubility and Other Properties
Quantitative data on the boiling point, solubility in various organic solvents, and pKa of 2,4-
diiodooxazole are not readily available in the cited literature. However, it is expected to be

soluble in common organic solvents like tetrahydrofuran (THF), diethyl ether, and

dichloromethane, which are often used in its synthesis and subsequent reactions. The

presence of the iodine atoms increases the molecular weight and likely results in a higher

boiling point compared to unsubstituted oxazole.

Synthesis of 2,4-Diiodooxazole
A definitive, detailed experimental protocol for the synthesis of 2,4-diiodooxazole is not

explicitly outlined in the available search results. However, the literature on the synthesis of

halogenated oxazoles provides a strong basis for a potential synthetic route, primarily through

the regioselective iodination of an oxazole precursor.

Proposed Synthetic Pathway: Iodination of Oxazole
A plausible method for the synthesis of 2,4-diiodooxazole involves a two-step iodination of

oxazole. This approach is based on the known reactivity of oxazoles, where electrophilic

substitution and metallation-iodination are common strategies for introducing halogen atoms.

A potential synthetic workflow is outlined below:

Oxazole Step 1: Iodination at C2
Iodine, Base

2-Iodooxazole Step 2: Iodination at C4

Strong Base,
then Iodine

2,4-Diiodooxazole
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Caption: Proposed two-step synthesis of 2,4-diiodooxazole from oxazole.

Experimental Considerations:

Step 1: Synthesis of 2-Iodooxazole: The C2 position of the oxazole ring is the most acidic

and therefore the most susceptible to deprotonation and subsequent reaction with an

electrophile. Treatment of oxazole with a suitable base followed by the addition of an iodine

source (e.g., I₂) would likely yield 2-iodooxazole.

Step 2: Synthesis of 2,4-Diiodooxazole: The introduction of the second iodine atom at the

C4 position can be more challenging. A common strategy for the functionalization of the C4

position of oxazoles involves the use of 2-lithiooxazoles. In this approach, a 2-substituted

oxazole is treated with a strong base to generate a lithiated intermediate, which can then

direct substitution to the C4 position. A study by Vedejs and Luchetta describes a method for

the iodination of oxazoles at the C4 position via 2-lithiooxazoles, which could be adapted for

the synthesis of 2,4-diiodooxazole from a suitable 2-iodooxazole precursor.[3][4]

Spectroscopic Data
Specific, experimentally determined spectroscopic data for 2,4-diiodooxazole, including ¹H

NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, are not available in the reviewed

literature. However, based on the known spectra of related oxazole derivatives and general

spectroscopic principles, the expected spectral characteristics can be predicted.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2,4-diiodooxazole is expected to be simple, showing a single signal

for the proton at the C5 position. The chemical shift of this proton would be influenced by the

electron-withdrawing effects of the adjacent oxygen atom and the iodine atom at C4.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum should display three distinct signals corresponding to the three carbon

atoms of the oxazole ring (C2, C4, and C5). The chemical shifts of C2 and C4 will be

significantly affected by the attached iodine atoms, likely appearing at lower field strengths.
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Predicted Mass Spectrum
In a mass spectrum, the molecular ion peak [M]⁺ for 2,4-diiodooxazole would be expected at

m/z 321. The fragmentation pattern would likely involve the loss of iodine atoms and cleavage

of the oxazole ring.[5]

Predicted IR Spectrum
The IR spectrum would be expected to show characteristic absorption bands for the C-H

stretching of the lone aromatic proton, as well as C=N and C-O stretching vibrations

characteristic of the oxazole ring.[6]

Chemical Reactivity
The reactivity of 2,4-diiodooxazole is dominated by the presence of the two carbon-iodine

bonds, making it a valuable substrate for cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling
A significant application of 2,4-diiodooxazole is in palladium-catalyzed Suzuki-Miyaura cross-

coupling reactions. This reaction allows for the selective formation of carbon-carbon bonds at

the C2 and C4 positions. Research by Bach and coworkers has demonstrated the

regioselective cross-coupling of 2,4-dihalooxazoles.[4] Typically, the C2 position is more

reactive towards oxidative addition of the palladium catalyst, allowing for sequential and site-

selective functionalization. This makes 2,4-diiodooxazole a versatile building block for the

synthesis of trisubstituted oxazoles and more complex polyoxazole structures.[4]

A generalized workflow for a sequential Suzuki-Miyaura coupling is depicted below:

2,4-Diiodooxazole Suzuki Coupling 1
(at C2)

ArB(OH)₂, Pd catalyst
4-Iodo-2-aryloxazole Suzuki Coupling 2

(at C4)
Ar'B(OH)₂, Pd catalyst

2,4-Diaryloxazole

Click to download full resolution via product page

Caption: Sequential Suzuki-Miyaura cross-coupling of 2,4-diiodooxazole.
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Experimental Protocol for Suzuki-Miyaura Coupling (General):

A general procedure for a Suzuki-Miyaura reaction involves the following steps:

A reaction vessel is charged with the aryl halide (e.g., 2,4-diiodooxazole), a boronic acid or

ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a

base (e.g., K₂CO₃, Cs₂CO₃).

An appropriate solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

The reaction mixture is heated, typically under an inert atmosphere, until the starting material

is consumed (monitored by TLC or GC-MS).

Upon completion, the reaction is worked up by extraction and purified by column

chromatography.

Applications in Drug Development
While there is no specific information on the biological activity of 2,4-diiodooxazole itself, the

oxazole scaffold is a common motif in many biologically active compounds and approved

drugs. Oxazole derivatives have been shown to exhibit a wide range of pharmacological

activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][7][8][9]

The ability to functionalize 2,4-diiodooxazole at two distinct positions through cross-coupling

reactions makes it a valuable tool for generating libraries of diverse oxazole-containing

compounds for drug discovery screening. The introduction of various aryl and heteroaryl

groups can modulate the biological activity and pharmacokinetic properties of the resulting

molecules.

Potential Signaling Pathways:

The biological targets of oxazole-containing drugs are diverse and depend on the overall

structure of the molecule. For example, some oxazole derivatives have been shown to act as

inhibitors of enzymes such as cyclooxygenase (COX), protein kinases, and topoisomerases.[1]

[7] The development of novel 2,4-disubstituted oxazoles derived from 2,4-diiodooxazole could

lead to the discovery of new modulators of these or other signaling pathways.
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Safety Information
2,4-Diiodooxazole is classified as an eye irritant.[1] Standard laboratory safety precautions,

including the use of personal protective equipment such as safety glasses, gloves, and a lab

coat, should be followed when handling this compound. Work should be conducted in a well-

ventilated fume hood.

Conclusion
2,4-Diiodooxazole is a valuable and versatile building block in organic synthesis, particularly

for the construction of complex, substituted oxazoles. While detailed information on its physical

properties and a specific, optimized synthesis protocol are not yet fully available in the public

domain, its reactivity in Suzuki-Miyaura cross-coupling reactions is a key feature that enables

its use in the development of novel compounds with potential applications in medicinal

chemistry. Further research into the synthesis, properties, and biological activity of 2,4-
diiodooxazole and its derivatives is warranted to fully explore its potential in drug discovery

and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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